molecular formula C12H14ClNO2 B496030 N-allyl-2-(2-chlorophenoxy)propanamide

N-allyl-2-(2-chlorophenoxy)propanamide

Cat. No.: B496030
M. Wt: 239.7g/mol
InChI Key: ZJUGZGRXYSPXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(2-chlorophenoxy)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with an allyl group and a 2-chlorophenoxy moiety. Its molecular formula is C₁₂H₁₃ClNO₂ (calculated from structural analogs in and ). The allyl group (CH₂CHCH₂) and 2-chlorophenoxy (Cl-C₆H₄-O-) substituents contribute to its unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.7g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-prop-2-enylpropanamide

InChI

InChI=1S/C12H14ClNO2/c1-3-8-14-12(15)9(2)16-11-7-5-4-6-10(11)13/h3-7,9H,1,8H2,2H3,(H,14,15)

InChI Key

ZJUGZGRXYSPXKT-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC=C)OC1=CC=CC=C1Cl

Canonical SMILES

CC(C(=O)NCC=C)OC1=CC=CC=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Methylenedioxybenzyl () and benzothiazole () substituents introduce rigidity and planar aromatic systems, which are critical for enzyme inhibition (e.g., Pseudomonas aeruginosa ).
  • Fluorine and amino groups () improve solubility and metabolic stability compared to the allyl group in the target compound .

Comparison :

  • The target compound’s allyl group may simplify synthesis compared to multi-step derivatization in benzothiazole analogs.
  • Methylenedioxybenzyl derivatives () require careful handling of electron-rich aromatic systems, increasing synthesis complexity.

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